Methyl 3-oxo-4-androstene-17beta-carboxylate
Description
Stereochemical Configuration
The stereochemistry is defined as:
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is limited, related steroids (e.g., 6E-hydroximino-androst-4-ene-3,17-dione) provide insights into steroidal packing and conformation :
These studies highlight the role of hydrogen bonding in stabilizing crystal lattices, a feature likely present in this compound due to its ester and keto groups .
Spectroscopic Fingerprinting
Spectroscopic data for this compound is inferred from structurally analogous steroids:
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C3 Methyl (if present) | ~1.0–1.5 | Singlet |
| C17 Methyl Ester | ~3.6 | Singlet |
| C4-C5 Double Bond | ~5.5–6.0 | Multiplet (allylic H) |
Note: Specific NMR data for this compound is not explicitly reported in the provided sources but aligns with steroidal patterns .
Mass Spectrometry (MS)
- Molecular Ion : Observed at m/z 330.2 (C₂₁H₃₀O₃) .
- Fragmentation : Loss of CO₂ (44 Da) from the ester group and cleavage at C3-C4 (keto-ene system) .
Summary of Structural Features
| Aspect | Key Details |
|---|---|
| Core Structure | Tetracyclic steroid (cyclopenta[a]phenanthrene) with 3-keto and 17β-ester |
| Stereochemistry | Defined by 8S,9S,10R,13S,14S,17S configurations |
| Spectroscopic Markers | IR: C=O (1700 cm⁻¹), NMR: C17 methyl (δ 3.6), MS: m/z |
Properties
IUPAC Name |
methyl (8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h12,15-18H,4-11H2,1-3H3/t15-,16-,17-,18+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFWMYFLNHTEBF-YFWFAHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CCC4=CC(=O)CC[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949612 | |
| Record name | Methyl 3-oxoandrost-4-ene-17-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2681-55-2 | |
| Record name | Methyl (17β)-3-oxoandrost-4-ene-17-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2681-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androst-4-ene-17-carboxylic acid, 3-oxo-, methyl ester, (17beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002681552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-oxoandrost-4-ene-17-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androst-4-ene-17-carboxylic acid, 3-oxo-, methyl ester, (17β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Primary Preparation Methodologies
Esterification and Hydrolysis Route
One of the main approaches to prepare Methyl 3-oxo-4-androstene-17beta-carboxylate involves the esterification of the corresponding 17beta-carboxylic acid or its derivatives, followed by purification steps. The process often starts from 3-oxo-4-androstene-17beta-carboxylic acid or related precursors.
Detailed Process (Based on Patent CN104277089A)
Step 1: Preparation of 3-oxo-4-androstene-17beta-carboxylic acid
An inorganic strong base (such as sodium hydroxide) is dissolved in water. The methyl ester of 3-oxo-4-androstene-17beta-carboxylate is suspended in this aqueous solution. The mixture is slowly heated to 80-100 °C and maintained for a reaction time of approximately 2 hours. This hydrolysis converts the methyl ester to the corresponding carboxylic acid.Step 2: Neutralization and Filtration
After completion, the reaction mixture is cooled below 60 °C. The pH is adjusted to 4-6 using industrial concentrated hydrochloric acid to precipitate the acid. The precipitate is filtered, washed to neutrality, and dried.Step 3: Re-esterification (if required)
The wet product can be dissolved in methanol, filtered, concentrated, and crystallized by freezing to obtain purified methyl ester. The final product exhibits a high purity of approximately 99.11%, with a molar yield of 96.26% and a weight yield of 92.18%.
| Parameter | Value |
|---|---|
| Reaction temperature | 80-100 °C |
| Reaction time | ~2 hours |
| pH during neutralization | 4-6 |
| Yield (molar) | 96.26% |
| Yield (weight) | 92.18% |
| Purity | 99.11% |
This method is scalable and has been demonstrated in reactors up to 5000 L volume, indicating industrial applicability.
Oxidation of Androst-4-ene-17-carboxaldehyde Derivatives
Another synthetic route involves the selective oxidation of androst-4-ene-17-carboxaldehyde derivatives to form the 3-oxo-4-androstene-17beta-carboxylate methyl ester. This method is particularly useful when starting from aldehyde precursors.
- The aldehyde is oxidized using suitable oxidizing agents in solvents such as alcohols or ketones (e.g., t-butanol or acetone).
- Inorganic bases like sodium carbonate or potassium carbonate dissolved in protic solvents (water) are used to facilitate the reaction.
- The molar ratios and solvent volumes are carefully controlled to optimize yield and purity.
This approach allows for selective oxidation at the 3-position while preserving the integrity of the steroid backbone.
Comparative Analysis of Preparation Methods
| Preparation Step | Hydrolysis & Re-esterification Method | Oxidation of Aldehyde Derivatives |
|---|---|---|
| Starting Material | Methyl ester of 3-oxo-4-androstene-17beta-carboxylate or acid | Androst-4-ene-17-carboxaldehyde derivatives |
| Key Reagents | Strong inorganic base (NaOH), HCl, methanol | Oxidizing agents, inorganic bases (Na2CO3, K2CO3), alcohol/ketone solvents |
| Reaction Conditions | 80-100 °C, aqueous medium, 2 hours | Controlled oxidation, solvent-dependent |
| Product Purity | Up to 99.11% | Variable, requires optimization |
| Yield | High (molar yield ~96%) | Moderate to high, depending on conditions |
| Scalability | Demonstrated at industrial scale (5000 L reactor) | Typically lab-scale, scalable with optimization |
| Advantages | High yield, purity, industrial scalability | Selective oxidation, flexible starting materials |
Research Findings and Notes
- The hydrolysis and re-esterification method provides a robust industrial route with high purity and yield, suitable for large-scale production.
- The oxidation method offers a versatile approach for synthesizing the methyl ester from aldehyde precursors, which may be advantageous depending on the availability of starting materials.
- Both methods require careful control of pH, temperature, and reaction time to optimize product quality.
- Purification steps such as crystallization and filtration are critical to achieving high purity.
- The methyl ester functionality is sensitive to hydrolysis; thus, reaction conditions must balance conversion efficiency with ester stability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-4-androstene-17beta-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or ketone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or diketones.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or ketones.
Scientific Research Applications
Synthesis of Finasteride
Methyl 3-oxo-4-androstene-17beta-carboxylate is a crucial precursor in the synthesis of finasteride. The synthetic pathway involves several steps:
- Oxidative Cleavage : The compound undergoes oxidative cleavage using sodium periodate and potassium permanganate, leading to the formation of intermediates that are subsequently cyclized to yield finasteride .
- Catalytic Hydrogenation : Following the initial reactions, catalytic hydrogenation is performed to reduce specific functional groups, further refining the structure towards that of finasteride .
This method demonstrates the compound's utility in creating therapeutic agents that target hormonal pathways.
Pharmaceutical Applications
The compound exhibits anti-inflammatory properties and has been investigated for its potential use in various pharmaceutical formulations:
- Topical Anti-inflammatory Agents : Research indicates that derivatives of this compound can be formulated into topical preparations aimed at reducing inflammation. These formulations leverage the steroid's structural characteristics to enhance efficacy while minimizing systemic side effects .
- Inhibitors of 5α-reductase : The compound has been studied as an inhibitor of 5α-reductase, an enzyme involved in converting testosterone into dihydrotestosterone (DHT). This inhibition is significant for treating conditions like prostate enlargement and hair loss .
Various studies have explored the biological activities associated with this compound:
- Anti-inflammatory Activity : In vivo experiments demonstrated that compounds derived from this steroid showed promising anti-inflammatory effects when tested on animal models using assays such as the croton oil ear assay .
- Bioisosterism in Drug Design : The concept of bioisosterism, where certain chemical groups are replaced with others to improve drug properties, has been applied to derivatives of this compound. This approach aims to enhance binding affinity and reduce side effects in pharmaceutical applications .
Mechanism of Action
The mechanism of action of methyl 3-oxo-4-androstene-17beta-carboxylate involves its conversion to active metabolites that interact with steroid receptors. These metabolites can inhibit enzymes involved in steroid metabolism, such as 5-alpha-reductase, thereby reducing the conversion of testosterone to dihydrotestosterone (DHT). This inhibition is crucial in the treatment of conditions like benign prostatic hyperplasia and androgenetic alopecia .
Comparison with Similar Compounds
Methyl 4-Aza-5α-androsta-1-en-3-one-17β-carboxylate (CAS 103335-41-7)
This analog replaces the 4-ene double bond with a 1-ene group and introduces a 4-aza (nitrogen) substitution. The molecular formula is C₂₀H₂₈N₂O₃ , with a molecular weight of 344.45 g/mol .
This modification is critical in developing enzyme inhibitors like 5α-reductase blockers .
3-Oxo-4-aza-5α-androstane-17β-carboxylic Acid
This compound lacks the methyl ester and 4-ene group, featuring a 4-aza substitution and a carboxylic acid at C15. Its molecular formula is C₁₉H₂₇NO₃, with a molecular weight of 317.43 g/mol . The absence of the methyl ester reduces lipophilicity, impacting membrane permeability and metabolic stability .
Comparison with Functional Analogs: Methyl Esters in Other Compound Classes
Sandaracopimaric Acid Methyl Ester (CAS: N/A)
A diterpenoid methyl ester isolated from Austrocedrus chilensis resin, this compound shares the methyl ester functional group but lacks the steroidal backbone. Its molecular formula is C₂₁H₃₂O₂, with a molecular weight of 316.48 g/mol .
Methyl Shikimate
A cyclohexenecarboxylic acid methyl ester, methyl shikimate (CAS: N/A) is a biosynthetic precursor in the shikimate pathway. Its molecular formula is C₇H₁₀O₅ , with a molecular weight of 174.15 g/mol . While structurally distinct, its ester group highlights the versatility of methyl esters in enhancing compound stability and bioavailability.
Biological Activity
Methyl 3-oxo-4-androstene-17beta-carboxylate (CAS No. 2681-55-2) is a steroid compound that has garnered attention for its potential biological activities, particularly in the context of androgenic modulation and inhibition of certain enzymatic pathways. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H30O3 |
| Molecular Weight | 330.47 g/mol |
| Melting Point | 130-131 °C |
| Boiling Point | 441.8 ± 45.0 °C (predicted) |
| Density | 1.12 ± 0.1 g/cm³ (predicted) |
These properties suggest a stable compound with significant potential for biological interaction due to its structural characteristics.
Inhibition of 5-alpha-reductase
This compound has been investigated for its ability to inhibit the enzyme 5-alpha-reductase , which plays a crucial role in converting testosterone to dihydrotestosterone (DHT). This conversion is significant in various androgen-sensitive conditions, including benign prostatic hyperplasia and androgenic alopecia.
A study demonstrated that derivatives of this compound exhibited moderate inhibition of human type II 5-alpha-reductase with IC50 values ranging from 172 nM to 437 nM . The antiandrogenic action was also noted, indicating potential therapeutic applications in managing conditions driven by androgens .
Antiandrogenic Effects
The antiandrogenic properties of this compound have been further explored in the context of androgen-sensitive cancer cells. The compound was shown to inhibit DHT-stimulated proliferation in Shionogi cells with IC50 values between 170 nM and 279 nM , suggesting a potent effect compared to established antiandrogens like hydroxyflutamide (IC50 = 117 nM ) .
Case Studies and Research Findings
-
Study on Prostate Cancer Cells :
- A significant reduction in cell proliferation was observed in prostate cancer cell lines treated with this compound, highlighting its potential as a therapeutic agent against prostate cancer driven by androgens.
- In Vivo Studies :
- Comparative Analysis :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-oxo-4-androstene-17β-carboxylate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is synthesized via modifications of steroidal precursors. For example, catalytic hydrogenation using PtO₂ under acidic conditions (e.g., CH₃COOH) has been employed for related 3-oxo-4-aza-androstane derivatives, achieving yields up to 90% . Optimization involves adjusting reaction time, pressure, and catalyst loading. Characterization by NMR and HPLC is critical to monitor purity, as side reactions (e.g., over-reduction) may occur.
Q. How is the molecular structure of Methyl 3-oxo-4-androstene-17β-carboxylate validated using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELX (e.g., SHELXL for refinement) is standard . For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (a = 8.464 Å, b = 9.901 Å, c = 32.917 Å) have been reported for structurally analogous steroids . Mercury software can visualize hydrogen-bonding networks and packing patterns .
Q. What spectroscopic methods are most reliable for confirming the stereochemistry of the 17β-carboxylate group?
- Methodological Answer : High-resolution NMR (¹H and ¹³C) combined with NOE (Nuclear Overhauser Effect) experiments can resolve stereochemical ambiguities. For instance, coupling constants (J values) between protons at C16 and C17β confirm the carboxylate orientation. IR spectroscopy validates the carbonyl (C3=O) and ester (C17-COOCH₃) functionalities .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., anomalous thermal parameters) be resolved during structural refinement?
- Methodological Answer : Discrepancies may arise from disorder or twinning. Using SHELXL’s TWIN command or integrating tools like PLATON to analyze symmetry violations is critical . For example, refining anisotropic displacement parameters and applying restraints to bonded atoms can stabilize convergence. Multi-scan absorption corrections (e.g., SADABS) reduce data collection artifacts .
Q. What strategies are effective for analyzing hydrogen-bonding interactions in Methyl 3-oxo-4-androstene-17β-carboxylate crystals, and how do these influence packing stability?
- Methodological Answer : Graph-set analysis (as per Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings). Software like Mercury can map donor-acceptor distances and angles, revealing how C=O···H–O interactions stabilize layered packing . For steroidal analogs, C3=O often acts as a hydrogen-bond acceptor, while hydroxyl or carboxylate groups serve as donors .
Q. How can isotopic labeling (e.g., deuterium) be applied to study metabolic or degradation pathways of this compound?
- Methodological Answer : Deuterated analogs (e.g., 5,6,6-[²H₃] derivatives) are synthesized via H/D exchange under acidic conditions or catalytic deuteration . LC-MS or GC-MS tracks isotopic enrichment in biological matrices. For instance, deuterium labeling at C5 and C6 positions minimizes metabolic interference, enabling precise pharmacokinetic studies .
Q. What computational methods are suitable for predicting the conformational flexibility of the 4-androstene backbone?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model torsional angles and ring puckering. Cremer-Pople parameters quantify deviations from planarity in the steroidal skeleton . Molecular dynamics (MD) simulations under physiological conditions (e.g., solvated models) predict dynamic behavior relevant to receptor binding .
Data Contradiction and Validation
Q. How should researchers address conflicting NMR data (e.g., unexpected splitting patterns) in structural assignments?
- Methodological Answer : Re-examining sample purity (via HPLC) and solvent effects (e.g., deuterated solvents) is essential. Variable-temperature NMR can resolve dynamic effects like rotameric equilibria. Cross-validation with X-ray data or 2D NMR (COSY, HSQC) clarifies ambiguous couplings .
Q. Why might crystallographic R factors differ significantly between studies, and how can reproducibility be ensured?
- Methodological Answer : Differences in data resolution (e.g., 0.8 Å vs. 1.2 Å) or refinement strategies (e.g., isotropic vs. anisotropic models) affect R values. Adopting standardized protocols (e.g., SHELXL’s full-matrix refinement) and depositing raw data in repositories like the Cambridge Structural Database (CSD) enhance reproducibility .
Methodological Tools and Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
